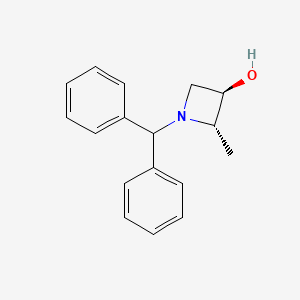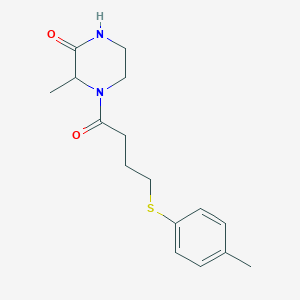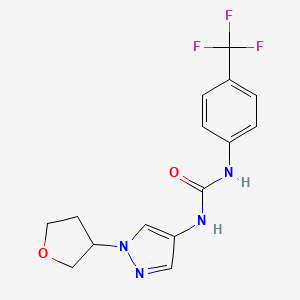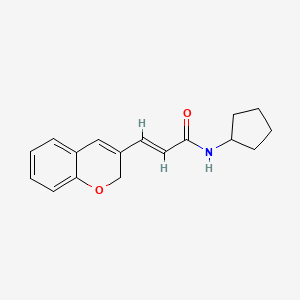![molecular formula C14H23NO4 B2409367 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1700119-25-0](/img/structure/B2409367.png)
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as CBPC, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of pyrrolidine and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1. Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, plays a significant role in drug discovery due to its unique chemical properties. It's widely used by medicinal chemists in the synthesis of compounds for treating human diseases. The saturated pyrrolidine scaffold allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and enhances the three-dimensional coverage of the compound. This review discusses bioactive molecules featuring the pyrrolidine ring and its derivatives, including their synthesis, biological activity, and the structure–activity relationship of the studied compounds. It also highlights the influence of stereoisomers and spatial orientation of substituents on the biological profile of drug candidates, guiding medicinal chemists in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
2. Biologically Active Compounds of Plants
Carboxylic acids, including this compound, are plant-derived compounds known for their biological activity. This review compares the effects of structural differences of selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activity. The structure-activity relationships are explored, revealing that certain carboxylic acids demonstrate significant biological properties, influencing intermolecular interactions and the chelation of endogenous transition metal ions. These insights are vital for understanding the multifaceted applications of carboxylic acids in scientific research and their potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).
3. Understanding Biocatalyst Inhibition by Carboxylic Acids
This review sheds light on the implications of carboxylic acids, including this compound, as biorenewable chemicals and their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. The carboxylic acids' potency as microbial inhibitors, often utilized as food preservatives, is emphasized. The review explores the mechanisms of biocatalyst inhibition, highlighting the effects of carboxylic acids on cell membrane properties and internal pH, and suggests metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).
4. Chemical Inhibitors of Cytochrome P450 Isoforms
The role of cytochrome P450 enzymes in metabolizing a diverse number of drugs and the potential drug-drug interactions necessitates the understanding of various CYP isoforms' contribution to total metabolism. This review focuses on the potency and selectivity of chemical inhibitors, including derivatives of this compound, in human liver microsomal incubations. It underscores the importance of inhibitor selectivity in deciphering the involvement of specific CYP isoforms and reviews data on the most selective inhibitors available for major human hepatic CYP isoforms (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(9-15,11(16)17)10-5-4-6-10/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYMKVQHCFOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2409290.png)
![N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2409291.png)





![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)
![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)

![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)